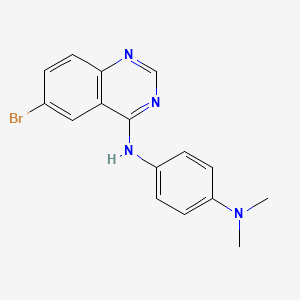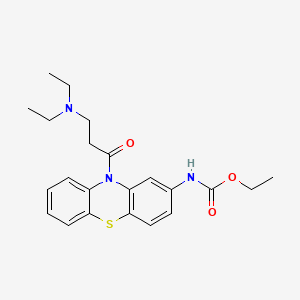
Etacicina
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Ethacizine hydrochloride tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como reactivo en varias reacciones químicas y estudios.
Biología: Se estudia por sus efectos en los sistemas biológicos, particularmente sus propiedades antiarrítmicas.
Medicina: Se utiliza para estudiar arritmias e infarto de miocardio debido a su actividad antiarrítmica.
Industria: Aplicaciones potenciales en la industria farmacéutica para el desarrollo de fármacos antiarrítmicos.
Mecanismo De Acción
Ethacizine hydrochloride ejerce sus efectos al inhibir la corriente despolarizante responsable de la conducción intraauricular y His-Purkinje-ventricular . Esta inhibición da como resultado la estabilización de la actividad eléctrica cardíaca, evitando así los latidos cardíacos irregulares. Los objetivos moleculares incluyen los canales de sodio dependientes de voltaje, que son cruciales para la propagación de señales eléctricas en el corazón .
Análisis Bioquímico
Biochemical Properties
Ethacizine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. Ethacizine interacts with sodium channels, specifically blocking the sodium channel alpha subunit, which is crucial for its antiarrhythmic properties . This interaction inhibits the influx of sodium ions during the depolarization phase of the cardiac action potential, thereby stabilizing the cardiac cell membrane and preventing arrhythmias .
Cellular Effects
Ethacizine affects various types of cells and cellular processes, particularly in the cardiovascular system. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Ethacizine’s primary cellular effect is the inhibition of sodium channels, which reduces the excitability of cardiac cells and prevents abnormal electrical activity . This action helps in maintaining normal heart rhythm and preventing arrhythmias. Additionally, ethacizine has been shown to have anti-ischemic effects, which can protect cardiac cells from damage during ischemic events .
Molecular Mechanism
The molecular mechanism of ethacizine involves its binding interactions with sodium channels. By blocking the sodium channel alpha subunit, ethacizine inhibits the influx of sodium ions, which is essential for the initiation and propagation of action potentials in cardiac cells . This inhibition stabilizes the cardiac cell membrane and prevents the occurrence of arrhythmias. Ethacizine also affects gene expression by modulating the activity of transcription factors involved in the regulation of ion channel expression . This modulation can lead to long-term changes in the electrical properties of cardiac cells, further contributing to its antiarrhythmic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethacizine have been observed to change over time. Ethacizine is extensively metabolized in the liver, and its elimination half-life is approximately 2.5 hours . The stability and degradation of ethacizine can influence its long-term effects on cellular function. In in vitro and in vivo studies, ethacizine has been shown to maintain its antiarrhythmic effects over extended periods, although its efficacy may decrease with prolonged use due to metabolic degradation . Long-term exposure to ethacizine can also lead to changes in cellular function, including alterations in ion channel expression and activity .
Dosage Effects in Animal Models
The effects of ethacizine vary with different dosages in animal models. At therapeutic doses, ethacizine effectively prevents arrhythmias without causing significant adverse effects . At higher doses, ethacizine can exhibit toxic effects, including proarrhythmic activity and cardiotoxicity . Threshold effects have been observed, where low doses of ethacizine are sufficient to achieve antiarrhythmic effects, while higher doses increase the risk of adverse effects . These findings highlight the importance of careful dosage management in clinical settings to maximize the therapeutic benefits of ethacizine while minimizing its risks.
Metabolic Pathways
Ethacizine is involved in several metabolic pathways, primarily in the liver. It undergoes extensive hepatic metabolism, resulting in the formation of various metabolites . The primary metabolic pathway involves the oxidation of ethacizine by cytochrome P450 enzymes, followed by conjugation reactions to form water-soluble metabolites that can be excreted in the urine . These metabolic processes can influence the pharmacokinetics and pharmacodynamics of ethacizine, affecting its efficacy and safety profile .
Transport and Distribution
Ethacizine is transported and distributed within cells and tissues through various mechanisms. It has a bioavailability of approximately 40% when administered orally and exhibits high protein binding (90%), which influences its distribution in the body . Ethacizine is primarily distributed to the cardiovascular system, where it exerts its antiarrhythmic effects . The transport of ethacizine within cells is facilitated by specific transporters and binding proteins that help in its localization and accumulation in target tissues .
Subcellular Localization
The subcellular localization of ethacizine is crucial for its activity and function. Ethacizine is primarily localized in the cardiac cell membrane, where it interacts with sodium channels to exert its antiarrhythmic effects . The targeting of ethacizine to specific subcellular compartments is facilitated by post-translational modifications and targeting signals that direct it to the cardiac cell membrane . This localization is essential for the effective inhibition of sodium channels and the prevention of arrhythmias.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de Ethacizine hydrochloride implica la reacción de 10-(3-cloropropionil)-2-(etoxicarbonilamino)fenotiazina con dietilamina en tolueno en reflujo . Esta reacción da como resultado la formación de Ethacizine hydrochloride.
Métodos de producción industrial
Los métodos de producción industrial para Ethacizine hydrochloride no están ampliamente documentados en la literatura disponible. La síntesis generalmente implica técnicas estándar de síntesis orgánica, incluido el uso de solventes, reactivos y condiciones de reacción apropiados para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
Ethacizine hydrochloride sufre varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones que involucran Ethacizine hydrochloride incluyen agentes oxidantes, agentes reductores y varios nucleófilos para reacciones de sustitución. Las condiciones específicas dependen de la reacción y el producto deseados.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen del tipo de reacción y los reactivos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados, mientras que las reacciones de sustitución pueden dar como resultado varios productos sustituidos.
Comparación Con Compuestos Similares
Compuestos similares
Propafenona: Un agente antiarrítmico de clase Ic con propiedades similares, pero farmacocinética diferente.
Singularidad de Ethacizine hydrochloride
Ethacizine hydrochloride es único debido a sus efectos antiarrítmicos de mayor duración en comparación con otros agentes de clase Ic como Flecainida . Esto lo convierte en un compuesto valioso para el tratamiento de arritmias, proporcionando una estabilización prolongada de la actividad eléctrica cardíaca.
Propiedades
IUPAC Name |
ethyl N-[10-[3-(diethylamino)propanoyl]phenothiazin-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S/c1-4-24(5-2)14-13-21(26)25-17-9-7-8-10-19(17)29-20-12-11-16(15-18(20)25)23-22(27)28-6-3/h7-12,15H,4-6,13-14H2,1-3H3,(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXGNJKJMFUPPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)NC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50187057 | |
| Record name | Ethacizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33414-33-4 | |
| Record name | Ethyl N-[10-[3-(diethylamino)-1-oxopropyl]-10H-phenothiazin-2-yl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33414-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethacizine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033414334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethacizine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13645 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ethacizin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=621878 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethacizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHACIZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FE5SPV1Z6G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ethacizine exert its antiarrhythmic effects?
A1: Ethacizine primarily acts by blocking fast sodium channels in the heart muscle. [] This blockade slows down the rapid depolarization phase of the cardiac action potential, thereby reducing the conduction velocity of electrical impulses within the heart. [, , ]
Q2: What are the downstream consequences of ethacizine's sodium channel blocking activity?
A2: By slowing down conduction, ethacizine:
- Increases the effective refractory period of cardiac cells: This reduces the excitability of the heart muscle, making it less likely to generate abnormal rhythms. []
- Suppresses abnormal automaticity: It reduces the spontaneous firing rate of cells that can trigger arrhythmias. []
- Prolongs the QRS complex on an electrocardiogram (ECG): This reflects the slowed conduction through the ventricles. [, ]
Q3: Does ethacizine interact with other ion channels or receptors?
A3: Research suggests that ethacizine also interacts with:
- Calcium channels: It inhibits slow calcium channels, particularly at higher concentrations, contributing to its negative inotropic effect (reduced force of contraction). [, ]
- Muscarinic cholinergic receptors: It shows affinity for muscarinic receptors, particularly the M2 subtype, suggesting a potential role in its antiarrhythmic action. []
- Adrenergic receptors: Ethacizine exhibits weak affinity for alpha-adrenergic receptors but does not significantly affect beta-adrenergic receptors. []
Q4: What is the chemical structure of ethacizine?
A4: Ethacizine is a phenothiazine derivative. Its chemical structure consists of a phenothiazine ring system substituted with a carbethoxyamino group at position 2 and a diethylaminopropionyl group at position 10.
Q5: What is the molecular formula and weight of ethacizine?
A5: Ethacizine has the molecular formula C20H25N3O2S•HCl and a molecular weight of 407.97 g/mol.
Q6: Is there any spectroscopic data available for ethacizine?
A6: While the provided research does not delve into detailed spectroscopic analysis, standard techniques like NMR, IR, and mass spectrometry can be employed for structural characterization.
Q7: Are there any studies on the material compatibility and stability of ethacizine?
A7: The provided research primarily focuses on the pharmacological aspects of ethacizine. Further investigation is needed to determine its compatibility with various materials and its stability under different conditions.
Q8: Does ethacizine possess any catalytic properties?
A8: Ethacizine is primarily recognized for its antiarrhythmic activity. Based on its structure and known mechanisms, it is unlikely to possess significant catalytic properties.
Q9: Have computational methods been used to study ethacizine?
A9: While the research provided does not explicitly mention computational studies on ethacizine, computational chemistry techniques like molecular docking and QSAR modeling could be employed to further investigate its interactions with target proteins and explore structure-activity relationships. []
Q10: How do structural modifications affect the activity of ethacizine?
A10: Structural modifications, particularly in the side chain at the nitrogen atom in position 10 of the phenothiazine ring, can influence ethacizine's antiarrhythmic activity and toxicity. [] For example, replacing the diethylamine group with a demethylamine group increases toxicity while enhancing antiarrhythmic effects. Lengthening the side chain also impacts activity.
Q11: What are the SHE (Safety, Health, and Environment) considerations for ethacizine?
A11: As with any pharmaceutical compound, handling ethacizine requires adherence to standard SHE regulations. This includes appropriate personal protective equipment, safe handling practices, and proper waste disposal procedures. Further research may be needed to assess its environmental impact and degradation pathways fully.
Q12: How is ethacizine absorbed, distributed, metabolized, and excreted (ADME)?
A12: * Absorption: Ethacizine is well-absorbed after oral administration, but its bioavailability is lower in patients with myocardial infarction. [, ]* Distribution: It distributes widely in the body.* Metabolism: Ethacizine undergoes hepatic metabolism.* Excretion: It is primarily excreted in the urine.
Q13: Are there any differences in the pharmacokinetics of ethacizine in different patient populations?
A13: Yes, research indicates that patients with myocardial infarction exhibit a lower bioavailability of ethacizine compared to those with other conditions. [, ] This difference highlights the importance of considering individual patient factors when optimizing therapy.
Q14: How does the pharmacokinetic profile of ethacizine relate to its dosing regimen?
A14: While specific dosing information is outside the scope of this scientific Q&A, the pharmacokinetic properties of ethacizine, including its absorption, elimination half-life, and potential drug interactions, are crucial factors in determining appropriate dosage regimens.
Q15: What in vitro and in vivo models have been used to study the efficacy of ethacizine?
A15: Ethacizine's efficacy has been investigated using various models, including:
- Cellular models: Studies on isolated cardiac myocytes have been conducted to examine its effects on action potentials, ion currents, and contractile force. [, ]
- Animal models: Research involving animal models of arrhythmias, such as aconitine-induced arrhythmias in rats and ischemia-induced arrhythmias in dogs and cats, has demonstrated its antiarrhythmic activity. [, , , ]
- Clinical trials: Several clinical trials have assessed the efficacy of ethacizine in patients with various cardiac arrhythmias, including ventricular tachycardia, supraventricular tachycardia, and atrial fibrillation. [, , , , , , , , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


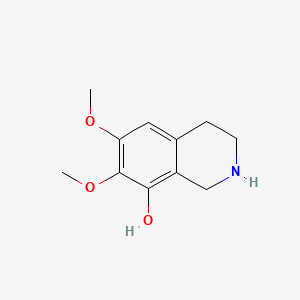
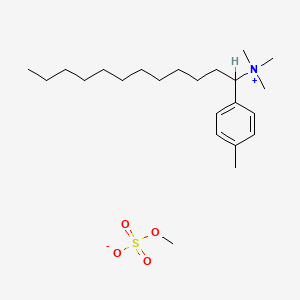
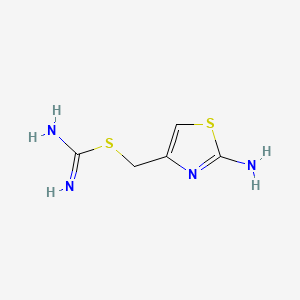
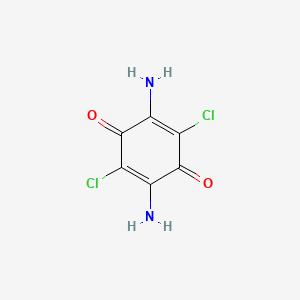
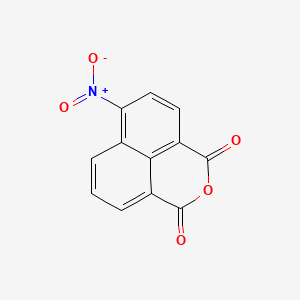
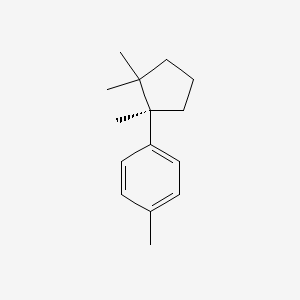
![1-(2-furanyl)-N-[[1-[(4-methylphenyl)sulfonylmethyl]-5-tetrazolyl]methyl]-N-(thiophen-2-ylmethyl)methanamine](/img/structure/B1203846.png)
![Methyl 4-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetamido)benzoate](/img/structure/B1203847.png)
![4-[2-[(4-Fluorophenyl)methylamino]-2-oxoethyl]-2-methyl-5-thieno[3,2-b]pyrrolecarboxylic acid ethyl ester](/img/structure/B1203848.png)
![1-(1-Piperidinyl)-2-[[4-(prop-2-enylamino)-1-phthalazinyl]thio]ethanone](/img/structure/B1203849.png)
![1-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-[5-[4-(dimethylamino)phenyl]-2-tetrazolyl]ethanone](/img/structure/B1203851.png)

![3,5,5-Trimethyl-2-sulfanylidene-1,6-dihydrobenzo[h]quinazolin-4-one](/img/structure/B1203855.png)
